Methyl 5-aminobenzo[b]thiophene-2-carboxylate

Antidiabetic α-Amylase Inhibition Enzyme Kinetics

Pain: C5-functionalized benzothiophene synthesis from nitro/halogen precursors demands extra steps, lowering yield. Solution: Pre-installed C5-amine enables direct amide/sulfonamide/urea formation with orthogonal C2-ester reactivity. • Eliminates 1-2 synthetic steps vs. C5-nitro/halogen analogs • Enables anti-inflammatory (COX/LOX), α-amylase inhibitor & anti-TB SAR • 98% purity; cold-chain global shipping

Molecular Formula C10H9NO2S
Molecular Weight 207.25 g/mol
CAS No. 20699-85-8
Cat. No. B1586178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-aminobenzo[b]thiophene-2-carboxylate
CAS20699-85-8
Molecular FormulaC10H9NO2S
Molecular Weight207.25 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(S1)C=CC(=C2)N
InChIInChI=1S/C10H9NO2S/c1-13-10(12)9-5-6-4-7(11)2-3-8(6)14-9/h2-5H,11H2,1H3
InChIKeySIMBULBEQVHFPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-aminobenzo[b]thiophene-2-carboxylate CAS 20699-85-8: A Strategic C5-Amino Benzo[b]thiophene Scaffold for Targeted Derivatization


Methyl 5-aminobenzo[b]thiophene-2-carboxylate (CAS: 20699-85-8) is a sulfur-containing heterocyclic building block characterized by a benzothiophene core with a primary amine at the C5 position and a methyl ester at the C2 carboxylate . With a molecular formula of C₁₀H₉NO₂S and a molecular weight of 207.25 g/mol, this compound serves as a versatile intermediate in medicinal chemistry and materials science . The calculated XLogP3 value of 2.4 and the presence of both hydrogen bond donors and acceptors (1 H-bond donor, 4 H-bond acceptors) define its physicochemical profile . The C5-amino group provides a critical reactive handle for generating diverse derivatives, making it a strategic starting material for structure-activity relationship (SAR) studies and lead optimization programs .

Critical Differentiation: Why Methyl 5-aminobenzo[b]thiophene-2-carboxylate Cannot Be Replaced by Unsubstituted or Differently Substituted Analogs


The C5-amino substituent on the benzo[b]thiophene-2-carboxylate core is not merely a structural nuance; it dictates the compound's reactivity profile, downstream derivatization pathways, and ultimate biological activity of derived molecules. Generic substitution with unsubstituted benzo[b]thiophene-2-carboxylate, C5-halogenated analogs, or alternative ester derivatives (e.g., ethyl or tert-butyl esters) fails to replicate the synthetic utility and pharmacological potential of this specific building block. The primary amine at C5 is essential for generating key pharmacophores, such as amide [1], sulfonamide [1], and urea linkages, which are frequently required for target engagement. Conversely, the methyl ester at C2 offers a balance of reactivity and stability for subsequent hydrolysis to the carboxylic acid or direct aminolysis, providing orthogonal synthetic control [2]. Using an analog lacking the C5-amino group eliminates the possibility of introducing C5-directed modifications, while using the corresponding C5-nitro or C5-halogen precursor introduces additional, often unnecessary, synthetic steps (e.g., reduction or Buchwald-Hartwig amination) that can compromise overall yield and purity. The following quantitative evidence demonstrates that this specific substitution pattern is foundational for achieving meaningful activity in key therapeutic areas.

Quantitative Evidence Compendium for Methyl 5-aminobenzo[b]thiophene-2-carboxylate: Performance Benchmarks Against Structural Analogs


α-Amylase Inhibition: Benzo[b]thiophene-2-carboxylate Scaffold Outperforms Clinical Standard Acarbose

The benzo[b]thiophene-2-carboxylic acid scaffold, the direct hydrolyzed derivative of the target compound, serves as the core for a series of potent α-amylase inhibitors. While the target compound itself is a building block, its hydrolyzed form provides a direct class-level inference for its potential. The most potent derivative in this series, compound 3b, which bears a bis(2-hydroxyethyl)amino group on the carboxylate, demonstrated an IC50 of 5.37 ± 0.25 μM against α-amylase. This activity is superior to the standard clinical drug Acarbose, which exhibited an IC50 of 6.40 ± 0.14 μM in the same assay [1]. The quantified difference of 1.03 μM represents a 16% improvement in potency over the established therapeutic. This evidence establishes the benzo[b]thiophene-2-carboxylate core, accessible from the target compound via simple hydrolysis, as a privileged scaffold for developing next-generation antidiabetic agents.

Antidiabetic α-Amylase Inhibition Enzyme Kinetics

Anti-Inflammatory Potency: C5-Substituted Derivatives Derived from the Core Scaffold Surpass Indomethacin

Derivatives synthesized directly from 5-aminobenzo[b]thiophene-2-carboxylic acid, the immediate hydrolysis product of the target compound, exhibit anti-inflammatory activity that surpasses the standard NSAID, indomethacin. In a carrageenan-induced rat paw edema model, several C5-substituted derivatives demonstrated superior efficacy compared to indomethacin [1]. For instance, compounds with specific C5-amido substitutions were found to be more potent than indomethacin, a non-selective COX inhibitor, while also showing a more favorable gastric safety profile. Specifically, gastric ulcerogenic studies revealed that compounds 2 and 8 caused significantly fewer gastric lesions at a dose of 50 mg/kg compared to indomethacin [1]. This dual advantage of enhanced efficacy and reduced gastric toxicity is a critical differentiator for this chemotype.

Anti-inflammatory COX/LOX Inhibition Gastric Safety

Antitubercular Activity: Potent In Vitro and Ex Vivo Efficacy Against Drug-Sensitive and MDR Strains

Benzo[b]thiophene-2-carboxylic acid derivatives, a class directly accessible from the target compound, have demonstrated significant antitubercular activity. In a study evaluating four series of derivatives against Mycobacterium tuberculosis H37Ra (MTB), several compounds exhibited potent activity. A key finding was the high activity of compound 7b against both drug-sensitive and multidrug-resistant M. tuberculosis H37Ra (MDR-MTB), with MIC ranges of 2.73-22.86 μg/mL [1]. Importantly, the study also assessed activity against dormant M. bovis BCG, a model for latent tuberculosis infection. Compounds 8c and 8g showed remarkable potency against dormant BCG, with MICs of 0.60 and 0.61 μg/mL, respectively [1]. This activity against the dormant state is a crucial differentiator, as latent TB is a major hurdle in global eradication efforts.

Antitubercular MDR-MTB Dormant BCG

Orthogonal Synthetic Versatility: C5-Amino Group Enables Direct Derivatization Unlike C5-Halogen or C5-Nitro Analogs

The target compound's C5-primary amine offers a significant advantage in synthetic step economy compared to alternative precursors. The amino group is directly amenable to acylation, sulfonylation, reductive amination, and diazotization, enabling rapid library synthesis. In contrast, C5-halogen analogs (e.g., 5-bromo or 5-chloro derivatives) require transition metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to introduce nitrogen-based functionalities, adding 1-2 synthetic steps, increasing cost, and often resulting in lower yields due to catalyst poisoning by sulfur [1]. Similarly, a C5-nitro precursor necessitates a reduction step (e.g., using SnCl₂ or catalytic hydrogenation) to yield the amine, which can be incompatible with other reducible functional groups in complex molecules. A direct synthetic route demonstrates that the target compound can be acylated in a single step under mild conditions (acetic anhydride, diisopropylethylamine, DCM, room temperature, 4 hours) [2], highlighting its operational simplicity.

Synthetic Chemistry Reaction Efficiency Step Economy

Controlled Hydrolysis: Methyl Ester Provides Orthogonal Protection Relative to tert-Butyl Analogs

The methyl ester at the C2 position offers a strategic advantage in multi-step syntheses compared to the corresponding tert-butyl ester. The methyl ester is stable to a wider range of acidic conditions but can be readily hydrolyzed under basic conditions (e.g., LiOH in MeOH/H₂O) to yield the free carboxylic acid . This allows for orthogonal deprotection strategies. The tert-butyl ester (CAS not provided), while also commonly used, is more acid-labile and can be prematurely cleaved under acidic conditions required for other transformations (e.g., Boc deprotection). This differential stability profile allows chemists to selectively manipulate the C5-amino group while preserving the C2-ester, or vice-versa, providing greater control over synthetic sequences.

Prodrug Design Controlled Release Synthetic Strategy

Critical Physicochemical Advantage: Enhanced Lipophilicity Drives Membrane Permeability Over Polar Analogs

The target compound, with its methyl ester, possesses a calculated XLogP3 of 2.4, placing it in an optimal range for membrane permeability . This is a significant advantage over the more polar free carboxylic acid analog (5-aminobenzo[b]thiophene-2-carboxylic acid), which has a higher topological polar surface area (tPSA) and lower lipophilicity, often leading to poor oral absorption. While not a direct measure of bioactivity, this physicochemical property is a primary driver of drug-likeness and cellular penetration. SAR studies on related benzo[b]thiophene derivatives have confirmed a positive correlation between lipophilicity and antiproliferative activity up to an optimal range, underscoring the importance of the methyl ester for achieving desired pharmacokinetic properties .

Drug-likeness LogP Membrane Permeability

High-Impact Application Scenarios for Methyl 5-aminobenzo[b]thiophene-2-carboxylate in Drug Discovery and Chemical Biology


1. Structure-Activity Relationship (SAR) Studies for Next-Generation Anti-Inflammatory Agents

As demonstrated by the evidence, the C5-substituted benzo[b]thiophene scaffold yields compounds with anti-inflammatory activity surpassing indomethacin and a better gastric safety profile [1]. Researchers should prioritize this building block for systematic SAR exploration at the C5 position via amide or sulfonamide formation. The goal is to optimize for dual COX/LOX inhibition or target novel inflammatory pathways (e.g., NLRP3 inflammasome) while minimizing gastrointestinal toxicity, a key differentiator from traditional NSAIDs.

2. Synthesis of α-Amylase Inhibitor Libraries for Antidiabetic Drug Discovery

The proven superiority of the benzo[b]thiophene-2-carboxylate core over the clinical standard acarbose in inhibiting α-amylase [1] validates its use in focused library synthesis. This compound should be used as the core scaffold for generating diverse analogs by varying the amine substituent on the C2-carboxylate. The goal is to improve upon the IC50 of 5.37 μM and the Ki of 1.76 μM, with a focus on achieving high selectivity over other glycosidases to minimize off-target effects.

3. Development of Novel Antitubercular Leads Targeting Latent and Drug-Resistant Infections

The documented activity of benzo[b]thiophene-2-carboxylic acid derivatives against both replicating MDR-MTB and dormant BCG [1] positions this scaffold as a high-priority starting point for tuberculosis drug discovery. This compound should be utilized to synthesize and screen new analogs for improved potency (target MIC < 1 μg/mL against both active and dormant states) and to identify the molecular target (potentially DprE1, as suggested by docking studies) to enable structure-based drug design.

4. Development of Chemical Probes and Fluorescent Conjugates for Target Identification

The orthogonal reactivity of the C5-amino group and the C2-methyl ester makes this compound an ideal scaffold for generating chemical probes. The C5-amino group can be readily functionalized with a linker for biotinylation or fluorescent dye conjugation (e.g., FITC, Cy5), while the C2-methyl ester can be preserved or hydrolyzed to modulate polarity [1][2]. This allows for the creation of 'tool compounds' for affinity-based protein profiling (AfBPP) and cellular imaging studies to identify the molecular targets and elucidate the mechanism of action of the active derivatives identified in scenarios 1-3.

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